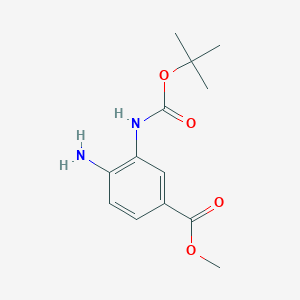
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate
Descripción general
Descripción
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, also known as Boc-4-amino-3-methoxybenzoic acid methyl ester, is a synthetic compound that belongs to the family of amine protecting groups. It is a reactant in the preparation of benzimidazoles and analogs and their use as protein kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O4. The molecular weight is 266.29 g/mol.Chemical Reactions Analysis
This compound can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .Physical And Chemical Properties Analysis
The density of this compound is 1.2±0.1 g/cm3 . The boiling point is 385.9±25.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Supramolecular Structures
Substituted 4-pyrazolylbenzoates exhibit hydrogen-bonded supramolecular structures in various dimensions. One such compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate , forms chains of edge-fused rings through N-H...O hydrogen bonds. Similarly, methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is linked into sheets via hydrogen bonds, while 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate forms a three-dimensional framework structure through a combination of five independent hydrogen bonds (Portilla et al., 2007).
Synthesis and Molecular Configuration
The synthesis and molecular configuration of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates have been described, showcasing the significance of this class of compounds in synthetic chemistry (Koseki et al., 2011). Similarly, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine has been studied to examine the role of N-methylation in determining peptide conformation (Jankowska et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been used as reactants in the preparation of benzimidazoles and analogs, which are known to act as protein kinase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (potentially protein kinases) to inhibit their function
Biochemical Pathways
If it acts as a protein kinase inhibitor like its analogs, it could potentially affect a wide range of cellular processes, including cell growth, division, and death .
Result of Action
If it acts as a protein kinase inhibitor, it could potentially inhibit cell growth and division, induce cell death, or have other effects depending on the specific kinases it targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during synthesis. Enzymes such as proteases and peptidases can interact with this compound, leading to the cleavage of the Boc group and the release of the active amino acid .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For example, it may inhibit or activate specific signaling proteins, thereby modulating gene expression and metabolic activities. The compound’s impact on cellular metabolism can result in altered levels of metabolites and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways. Additionally, the compound’s Boc group can be cleaved by specific enzymes, releasing the active amino acid and allowing it to participate in further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to degradation. Over time, the compound’s impact on cellular function may also change, with potential long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and activity, influencing its overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, ultimately influencing its biochemical and cellular effects .
Propiedades
IUPAC Name |
methyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,14H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNNIGCGMKFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





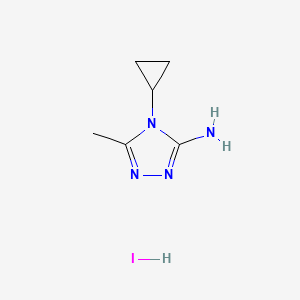
![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)
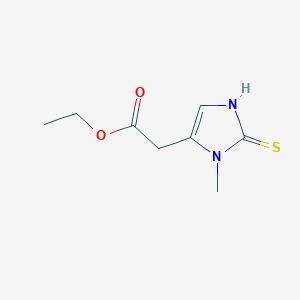
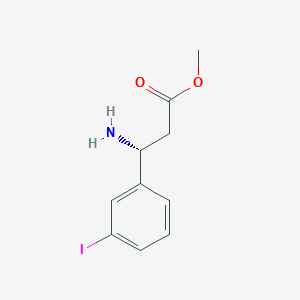

![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)

![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)
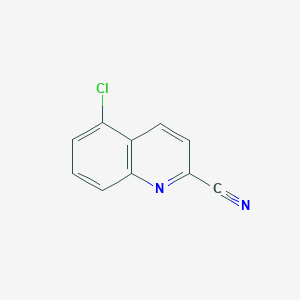
![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)
